Glutatión monoetil éster

Descripción general

Descripción

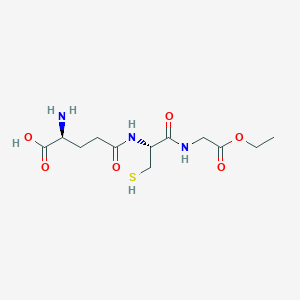

El éster etílico de glutatión es un derivado del glutatión, un tripéptido compuesto por glutamato, cisteína y glicina. Este compuesto es conocido por su permeabilidad celular mejorada en comparación con el glutatión, lo que lo convierte en una herramienta valiosa en diversas aplicaciones biológicas y médicas. El éster etílico de glutatión es particularmente reconocido por su capacidad para aumentar los niveles intracelulares de glutatión, que desempeñan un papel crucial en el mantenimiento del equilibrio redox celular y la protección de las células contra el estrés oxidativo .

Aplicaciones Científicas De Investigación

El éster etílico de glutatión tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas, particularmente aquellas que involucran procesos redox.

Biología: El compuesto se emplea en estudios relacionados con el equilibrio redox celular, el estrés oxidativo y el plegamiento de proteínas.

Medicina: El éster etílico de glutatión se investiga por sus posibles efectos terapéuticos en condiciones asociadas con el estrés oxidativo, como las enfermedades neurodegenerativas, las enfermedades cardiovasculares y el cáncer.

Mecanismo De Acción

El éster etílico de glutatión ejerce sus efectos principalmente a través de su capacidad para aumentar los niveles intracelulares de glutatión. Una vez dentro de la célula, el grupo éster es hidrolizado por las esterasas intracelulares, liberando glutatión libre. Este aumento en el glutatión mejora la capacidad antioxidante de la célula, protegiéndola del daño oxidativo. El compuesto también participa en reacciones redox, desintoxicando especies reactivas de oxígeno y electrófilos .

Compuestos Similares:

Glutatión: El compuesto padre, que es menos permeable a las células en comparación con su derivado de éster etílico.

Éster Monoetílico de Glutatión: Otro derivado con propiedades similares, pero con farmacocinética ligeramente diferente.

N-acetilcisteína: Un precursor del glutatión que también se usa para aumentar los niveles intracelulares de glutatión.

Singularidad: El éster etílico de glutatión es único debido a su permeabilidad celular mejorada, que le permite aumentar de manera más efectiva los niveles intracelulares de glutatión en comparación con otros derivados y precursores. Esto lo hace particularmente valioso en investigación y aplicaciones terapéuticas donde se requiere una entrega rápida y eficiente del glutatión .

Análisis Bioquímico

Biochemical Properties

Glutathione Monoethyl Ester participates in various biochemical reactions. It undergoes hydrolysis by intracellular esterases, thereby increasing intracellular glutathione concentration . This compound interacts with several enzymes and proteins, including those involved in the turnover of glutathione, such as glutathione-S-transferases, glyoxylases, and thiol peroxidases . These interactions play a significant role in redox and detoxification reactions .

Cellular Effects

Glutathione Monoethyl Ester has profound effects on various types of cells and cellular processes. It has been shown to protect cells against damage from radiation, oxidants, and various toxic compounds, including heavy metals . In aged bone marrow stromal cells, Glutathione Monoethyl Ester has been found to stimulate cell proliferation and differentiation to cholinergic neuron-like cells .

Molecular Mechanism

The molecular mechanism of action of Glutathione Monoethyl Ester involves its conversion to glutathione within cells . This conversion is facilitated by intracellular esterases . Once converted to glutathione, it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Glutathione Monoethyl Ester is involved in the glutathione metabolic pathway . It is converted to glutathione, which then participates in various metabolic processes, including detoxification reactions of both oxidants and electrophilic compounds .

Transport and Distribution

Glutathione Monoethyl Ester is effectively transported into many types of cells . Once inside the cell, it is distributed within the cell and converted into glutathione .

Subcellular Localization

Given that it is converted into glutathione within cells , it is likely that it is found in the same subcellular locations as glutathione, which is known to be present in various cellular compartments .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El éster etílico de glutatión se puede sintetizar mediante la esterificación del glutatión. El proceso típicamente implica la reacción del glutatión con etanol en presencia de un catalizador ácido como el ácido p-toluensulfónico. La reacción se lleva a cabo bajo condiciones de reflujo para garantizar la esterificación completa. El producto se purifica luego mediante cristalización o cromatografía .

Métodos de Producción Industrial: En un entorno industrial, la producción de éster etílico de glutatión sigue principios similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas de purificación automatizados puede mejorar la eficiencia y el rendimiento del proceso. La producción industrial también implica medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El éster etílico de glutatión experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son cruciales para su función en los procesos celulares y su eficacia como agente terapéutico .

Reactivos y Condiciones Comunes:

Oxidación: El éster etílico de glutatión se puede oxidar para formar éster etílico de disulfuro de glutatión. Esta reacción típicamente ocurre en presencia de agentes oxidantes como el peróxido de hidrógeno o el oxígeno molecular.

Reducción: El compuesto se puede reducir de nuevo a su forma tiol usando agentes reductores como el ditiotreitol o la tris(2-carboxietil)fosfina.

Sustitución: El éster etílico de glutatión puede experimentar reacciones de sustitución nucleofílica, donde el grupo éster etílico es reemplazado por otros grupos funcionales.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen éster etílico de disulfuro de glutatión, éster etílico de glutatión reducido y varios derivados sustituidos dependiendo del nucleófilo utilizado .

Comparación Con Compuestos Similares

Glutathione: The parent compound, which is less cell-permeable compared to its ethyl ester derivative.

Glutathione Monoethyl Ester: Another derivative with similar properties but slightly different pharmacokinetics.

N-acetylcysteine: A precursor to glutathione that is also used to boost intracellular glutathione levels.

Uniqueness: Glutathione ethyl ester is unique due to its enhanced cell permeability, which allows it to more effectively increase intracellular glutathione levels compared to other derivatives and precursors. This makes it particularly valuable in research and therapeutic applications where rapid and efficient delivery of glutathione is required .

Actividad Biológica

Glutathione ethyl ester (GSH-EE) is a modified form of glutathione (GSH) that enhances its bioavailability and cellular uptake due to its lipid-soluble nature. This compound has gained attention for its potential therapeutic applications in various biological contexts, particularly in oxidative stress-related conditions, respiratory diseases, and as a protective agent against the adverse effects of certain drugs.

GSH-EE acts primarily by hydrolyzing into GSH within cells, thereby increasing intracellular levels of this critical antioxidant. The conversion process enhances the thiol content in cells, which is vital for combating oxidative stress. GSH-EE's ability to cross cell membranes more effectively than GSH itself makes it a valuable alternative in therapeutic strategies aimed at boosting antioxidant defenses.

Biological Activities

- Antioxidant Effects : GSH-EE supplementation has been shown to significantly reduce reactive oxygen species (ROS) levels in various studies. For instance, in pancreatic islet transplantation models, GSH-EE decreased ROS content, leading to reduced apoptosis and improved islet viability .

- Respiratory Benefits : Research indicates that GSH-EE can alleviate airway hyper-responsiveness (AHR) in asthmatic mice models. In one study, GSH-EE administration resulted in a significant increase in thiol levels in lung tissues and reduced inflammatory cell infiltration following allergen exposure .

- Neuroprotective Properties : GSH-EE has demonstrated protective effects against opioid-induced respiratory depression. In experiments with rats treated with fentanyl, prior administration of GSH-EE mitigated the ventilatory depressant effects while preserving analgesic responses .

- Metabolic Effects : The compound also appears to enhance insulin sensitivity and improve metabolic outcomes in various models, suggesting its role in metabolic health .

Table 1: Summary of Key Studies on GSH-EE

Case Studies

- Asthma Management : In a controlled study involving asthmatic mice, GSH-EE was administered before allergen exposure. Results showed a marked reduction in airway inflammation and hyper-responsiveness, indicating its potential as an adjunct therapy for asthma management .

- Opioid-Induced Ventilatory Depression : A study on male Sprague-Dawley rats demonstrated that pre-treatment with GSH-EE before fentanyl administration resulted in significantly less respiratory depression compared to controls. This suggests that GSH-EE could be beneficial for patients requiring opioid analgesia without the associated respiratory risks .

- Islet Viability Improvement : In murine models of marginal islet mass transplantation, supplementation with GSH-EE led to higher euglycemia rates post-transplant compared to untreated controls, showcasing its utility in improving transplant outcomes .

Propiedades

IUPAC Name |

(2S)-2-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRODHBGNBKZLE-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=O)[C@H](CS)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20922674 | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92614-59-0, 118421-50-4 | |

| Record name | Glutathione monoethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092614590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutathione ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118421504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-({1-[(2-Ethoxy-2-oxoethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-5-hydroxynorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20922674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Unlike glutathione itself, GSH-OEt readily crosses cell membranes, likely due to the presence of the ethyl ester group. [, , ]

ANone: Intracellular esterases hydrolyze GSH-OEt, releasing glutathione, which then participates in various cellular processes. [, ]

ANone: Increased glutathione levels enhance cellular antioxidant capacity, protect against oxidative stress-induced damage, and modulate signaling pathways involved in cell survival, inflammation, and immune responses. [, , , ]

ANone: The molecular formula of GSH-OEt is C12H21N3O6S, and its molecular weight is 335.4 g/mol.

ANone: While specific spectroscopic data for GSH-OEt is limited in the provided articles, techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy can be used to characterize its structure. []

ANone: The provided research primarily focuses on the biological effects of GSH-OEt. Further investigation is needed to determine its material compatibility and stability profiles.

ANone: GSH-OEt itself is not known to have catalytic properties. Its activity stems from its role as a glutathione precursor, influencing enzymatic reactions indirectly through changes in cellular redox status.

ANone: Modifying the ethyl ester group could alter GSH-OEt's membrane permeability and hydrolysis rate, impacting its overall efficacy. For instance, substituting the ethyl group with other alkyl groups like isopropyl (GSH-MIPE) might influence its cellular uptake and metabolism. []

ANone: The research primarily focuses on the biological effects of GSH-OEt. Further investigation is necessary to assess its stability in different formulations and develop strategies for improving its shelf-life and delivery.

ANone: As GSH-OEt is primarily a research compound, specific SHE regulations might vary depending on the geographical location and intended application. Researchers should consult relevant guidelines for handling and disposal.

ANone: Following oral administration, GSH-OEt exhibits limited bioavailability. It is likely hydrolyzed in the gut and liver, releasing glutathione. Further research is required to fully elucidate its ADME characteristics. []

ANone: GSH-OEt demonstrates protective effects in various animal models, including those for acute pancreatitis, liver fibrosis, and noise-induced hearing loss. [, , ]

ANone: Researchers have utilized various cell lines, including hepatic stellate cells (HSC-T6), human umbilical vein endothelial cells (HUVECs), and macrophage cell lines, to investigate the effects of GSH-OEt on cell viability, apoptosis, oxidative stress, and cytokine production. [, , ]

ANone: The provided research does not mention any clinical trials involving GSH-OEt. Further investigation is needed to determine its safety and efficacy in humans.

ANone: While GSH-OEt generally exhibits low toxicity in preclinical studies, further research is crucial to determine its long-term safety profile and potential adverse effects in humans. []

ANone: Developing targeted delivery systems, such as nanoparticles or liposomes, could enhance the accumulation of GSH-OEt in desired tissues and minimize off-target effects.

ANone: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as fluorescence or mass spectrometry, can be used to quantify GSH-OEt and its metabolites in biological samples. []

ANone: The environmental impact of GSH-OEt has not been extensively studied. As a glutathione derivative, it might be susceptible to degradation by environmental factors.

ANone: The provided research does not provide detailed information on the dissolution and solubility of GSH-OEt.

ANone: Quality control and assurance protocols for GSH-OEt would involve rigorous testing of its identity, purity, and potency throughout its development and manufacturing processes.

ANone: The provided research does not report any significant immunogenic or immune-modulating effects of GSH-OEt.

ANone: The research primarily focuses on the biological effects of GSH-OEt, and its interactions with drug transporters have not been extensively investigated.

ANone: The influence of GSH-OEt on drug-metabolizing enzymes is not extensively covered in the provided research.

ANone: As a glutathione derivative, GSH-OEt is likely biocompatible and biodegradable. Glutathione, a naturally occurring tripeptide, is readily metabolized in the body.

ANone: Other glutathione precursors, such as N-acetylcysteine (NAC), and other antioxidants, like vitamin C and vitamin E, can also influence cellular redox status and provide protection against oxidative stress. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.